molecular formula C15H19N3O5S B601502 Carboxy Gliclazide CAS No. 38173-52-3

Carboxy Gliclazide

Cat. No.: B601502
CAS No.: 38173-52-3
M. Wt: 353.40
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxy Gliclazide can be synthesized through a series of chemical reactions involving Gliclazide as the starting materialThis can be achieved through various organic reactions, such as carboxylation or oxidation processes, under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a stable form suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Carboxy Gliclazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Carboxy Gliclazide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPTBTZSQWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706585
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38173-52-3
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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